molecular formula C21H24O4 B1664713 2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone CAS No. 90316-11-3

2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone

Cat. No. B1664713
CAS RN: 90316-11-3
M. Wt: 340.4 g/mol
InChI Key: SOXDIYGAYKFKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A1777 is a selective 5-lipoxygenase inhibitor that reduces leukocytes proliferation without affecting the eosinophils of mast cells.

Scientific Research Applications

Inhibition of Lipoxygenase Reactions

One significant application of this compound involves its role as a selective inhibitor of the 5-lipoxygenase reaction. Research conducted by Yoshimoto et al. (1982) and Ohkawa et al. (1991) indicates that the compound inhibits the 5-lipoxygenase of guinea pig peritoneal polymorphonuclear leukocytes. This inhibition leads to a substantial reduction in the formation of slow-reacting substances of anaphylaxis in sensitized guinea pig lungs (Yoshimoto et al., 1982); (Ohkawa et al., 1991).

Anti-Tumour Activity

Hussey et al. (1996) discovered notable anti-tumor activity of a similar compound against established murine adenocarcinomas. This activity was associated with its ability to inhibit 5-lipoxygenase and thromboxane A2 synthase and scavenge active oxygen species (Hussey et al., 1996).

Influence on Pancreatic Amylase Secretion

Sato et al. (1988) explored the effects of this compound on amylase secretion from rat pancreatic acini. Their findings suggest that the 5-lipoxygenase pathway of arachidonate metabolism may be involved in the actions of calcium-dependent secretagogues of amylase secretion in rat dispersed pancreatic acini (Sato et al., 1988).

Potential in Treating Brain Inflammation

Durmaz et al. (2008) studied the effect of this compound on traumatic brain injury in rats. They found that pretreatment with the compound suppressed the expression of intercellular adhesion molecule 1 and P-selectin on microvascular endothelium, suggesting its potential as a mediator in treating brain inflammation following traumatic brain injury (Durmaz et al., 2008).

Redox Processes in Chemical Synthesis

Rodikova and Zhizhina (2019) conducted research on the use of this compound in redox processes, particularly in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone. They demonstrated its potential in the catalytic oxidation of 2,3,6-trimethylphenol with oxygen, showcasing its application in the preparation of key intermediates for vitamin E synthesis (Rodikova & Zhizhina, 2019).

properties

CAS RN

90316-11-3

Product Name

2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid

InChI

InChI=1S/C21H24O4/c1-15-16(2)21(25)18(17(3)20(15)24)13-11-9-7-5-4-6-8-10-12-14-19(22)23/h6-11,13H2,1-3H3,(H,22,23)

InChI Key

SOXDIYGAYKFKPK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C

Appearance

Solid powder

Other CAS RN

90316-11-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,3,5-trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
AA 1777
AA-1777

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
Reactant of Route 2
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
Reactant of Route 3
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
Reactant of Route 4
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
Reactant of Route 5
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
Reactant of Route 6
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone

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